molecular formula C9H14O6S3 B084273 1,2,3-Propanetriyl tris(mercaptoacetate) CAS No. 14974-53-9

1,2,3-Propanetriyl tris(mercaptoacetate)

Cat. No. B084273
CAS RN: 14974-53-9
M. Wt: 314.4 g/mol
InChI Key: VSKAJYQVWVOVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Propanetriyl tris(mercaptoacetate), also known as Glyceryl Thioglycolate, is a chemical compound with the molecular formula C9H14O6S3 and a molecular weight of 314.4 g/mol . It is part of a collection of rare and unique chemicals .


Synthesis Analysis

The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) .


Molecular Structure Analysis

The molecular structure of 1,2,3-Propanetriyl tris(mercaptoacetate) is represented by the linear formula C9H14O6S3 .


Chemical Reactions Analysis

The base-catalyzed thiol–epoxy click polymerization is a good example of an exceptional variety of click reaction owing to its advantages, including fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Propanetriyl tris(mercaptoacetate) include a refractive index n20/D 1.529 (lit.), boiling point 245 °C/1 mmHg (lit.), and density 1.28 g/mL at 25 °C (lit.) .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The hazards of a substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2,3-bis[(2-sulfanylacetyl)oxy]propyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6S3/c10-7(3-16)13-1-6(15-9(12)5-18)2-14-8(11)4-17/h6,16-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKAJYQVWVOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)CS)OC(=O)CS)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164375
Record name 1,2,3-Propanetriyl tris(mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Propanetriyl tris(mercaptoacetate)

CAS RN

14974-53-9
Record name Glyceryl thioglycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14974-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriyl tris(mercaptoacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriyl tris(mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-propanetriyl tris(mercaptoacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.